4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid
Description
4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid is a naphthalene derivative characterized by an ethoxycarbonyloxy (-O-CO-O-C₂H₅) substituent at the 4-position and a carboxylic acid (-COOH) group at the 2-position of the naphthalene ring.
The ethoxycarbonyloxy group introduces both lipophilic and electron-withdrawing properties, which may influence solubility, reactivity, and biological activity. This compound is structurally related to several pharmacologically active naphthalene derivatives, such as retinoids and apoptosis-inducing agents, though its specific applications remain underexplored in the provided literature.
Properties
IUPAC Name |
4-ethoxycarbonyloxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-2-18-14(17)19-12-8-10(13(15)16)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZXGVCNHXLSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC(=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-[(ethoxycarbonyl)oxy]- typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-[(ethoxycarbonyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Naphthalene-2,4-dicarboxylic acid.
Reduction: 2-Naphthalenemethanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-[(ethoxycarbonyl)oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[(ethoxycarbonyl)oxy]- involves its interaction with various molecular targets depending on the context of its use. For example, in ester hydrolysis reactions, the compound is hydrolyzed by esterases to produce 2-naphthalenecarboxylic acid and ethanol. The molecular pathways involved in these reactions typically include nucleophilic attack on the carbonyl carbon of the ester group.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Structural Analogues of 4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic Acid
Substituent Effects on Solubility and Reactivity
- Hydroxy vs. Ethoxycarbonyloxy Groups: 6-Hydroxy-2-naphthalenecarboxylic acid () exhibits higher aqueous solubility due to its polar hydroxy group, whereas the ethoxycarbonyloxy group in the target compound enhances lipophilicity, favoring membrane permeability in biological systems .
Biological Activity
4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid, also known as ethyl 4-(ethoxycarbonyl)oxy-2-naphthoate, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, anti-inflammatory properties, and its role in drug design, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a naphthalene backbone with both carboxylic acid and ethoxycarbonyl functional groups. This unique structure contributes to its reactivity and biological properties.
Cytotoxicity
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of multidrug-resistant cancer cells. For instance, a study demonstrated that it induced apoptosis in cancer cells by disrupting mitochondrial function and activating stress response pathways such as PERK/eIF2α/ATF4 signaling pathways .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CCRF-CEM | 10 | Induces apoptosis via mitochondrial dysfunction |
| CEM/ADR5000 (MDR) | 12 | Bypasses P-glycoprotein-mediated resistance |
| A549 (Lung Cancer) | 8 | Triggers ER stress and apoptosis |
Anti-inflammatory Activity
In addition to its cytotoxic effects, the compound has been evaluated for anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Study on Multidrug Resistance
A significant case study focused on the compound's efficacy against multidrug-resistant (MDR) cancer cell lines. The study utilized microarray-based mRNA expression analysis to reveal that the compound affected multiple cellular pathways, leading to cell cycle arrest and apoptosis. This highlights its potential as a therapeutic agent in overcoming drug resistance .
In Vivo Studies
In vivo experiments using human xenograft tumors transplanted into zebrafish models provided further evidence of the compound’s anti-cancer effects. The results indicated significant tumor reduction, supporting its role as a candidate for drug development in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : By generating reactive oxygen species (ROS), it disrupts mitochondrial membrane potential, leading to programmed cell death.
- Cell Cycle Arrest : It affects key regulatory proteins involved in cell cycle progression, particularly at the G2/M checkpoint.
- Endoplasmic Reticulum Stress : Activation of ER stress pathways contributes to its cytotoxic effects, particularly in resistant cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
